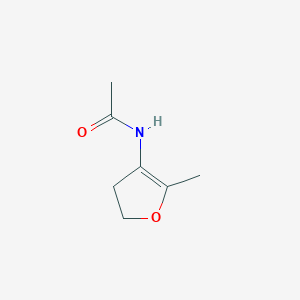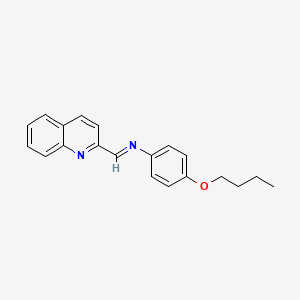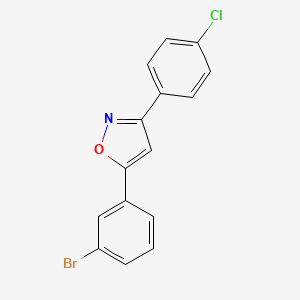
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide typically involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylfuran: A precursor in the synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another acetamide derivative with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
| 92115-64-5 | |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
BBQYZJGTGRKUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCO1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
methanol](/img/structure/B12902656.png)


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
